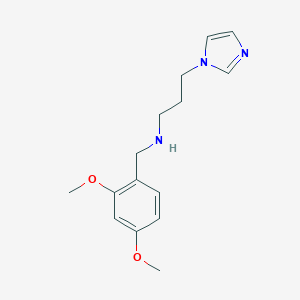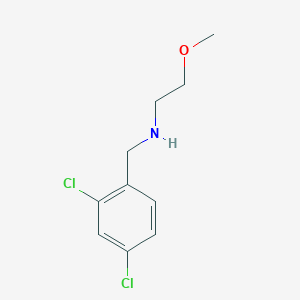
N-(2,4-dichlorobenzyl)-2-methoxyethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a 2-methoxyethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2,4-dichlorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.
Reduction: Formation of 2-methoxyethylamine or 2-methoxyethanol derivatives.
Substitution: Formation of various substituted benzylamines or benzyl ethers.
科学的研究の応用
N-(2,4-dichlorobenzyl)-2-methoxyethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of bacterial and viral infections.
Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.
Industrial Applications: The compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties, commonly used in throat lozenges.
2,4-Dichlorobenzylamine:
Uniqueness
N-(2,4-dichlorobenzyl)-2-methoxyethanamine is unique due to the presence of both the 2,4-dichlorobenzyl and 2-methoxyethanamine moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNOLUPGPEOIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)

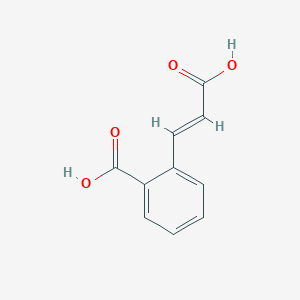
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B358701.png)
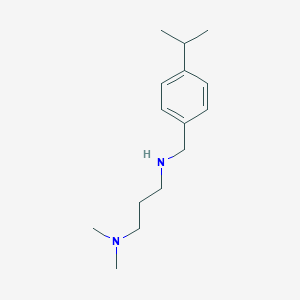
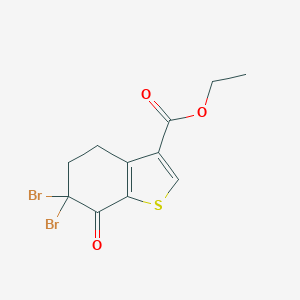
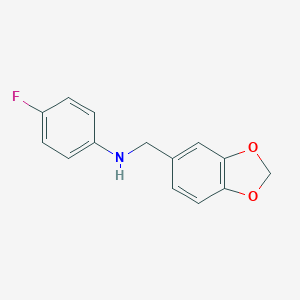
![2'-(4-Methylpiperazine-1-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B358716.png)

![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)
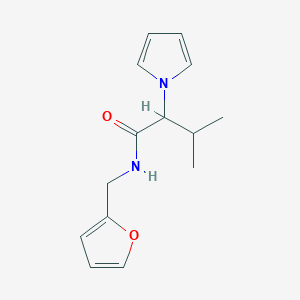
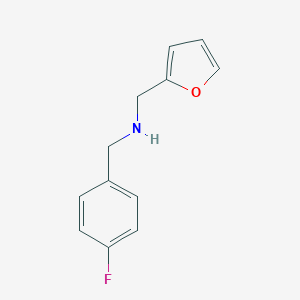
![2-{[(4-bromophenyl)methyl]amino}butan-1-ol](/img/structure/B358744.png)
